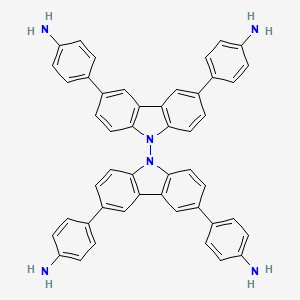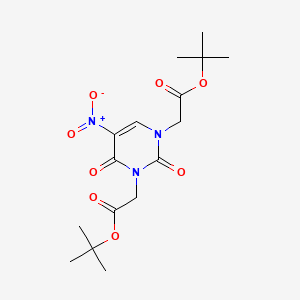
2,6-Di(pyridin-4-yl)naphthalene
Descripción general
Descripción
2,6-Di(pyridin-4-yl)naphthalene is a useful research compound. Its molecular formula is C20H14N2 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical and Biomedical Research : It has potential applications in both chemical and biomedical research fields (Saeed et al., 2012).
Polymer Light-Emitting Diodes : A derivative of 2,6-Di(pyridin-4-yl)naphthalene was used as an ancillary ligand in heteroleptic iridium(III) complexes for polymer light-emitting diodes, showing good performance (Tang et al., 2014).
Water Oxidation : This compound is part of a new family of Ru complexes for water oxidation, with oxygen evolution observed in both mono and dinuclear systems (Zong & Thummel, 2005).
Cyclometalated Iridium(III) Complexes : Its synthesis led to the isolation of a five-coordinate bis-cyclometalated Ir(III) complex, which exhibits yellow phosphorescence (Xu et al., 2011).
Molecular Structure Analysis : The molecule has coplanar naphthalene and pyridin-3-yl ring systems, connected into a two-dimensional network through hydrogen bonds (Song & Lee, 2012).
Fluorescence Emission : The fluorescence emission of a related derivative, 2-(pyridine-2-yl-methylamino) naphthalene-1,4-dione, is highly selective with Mn 2+ ions (Jali et al., 2013).
Ligands in Diverse Applications : Its related ligands are used in applications like luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005).
OLEDs Applications : Aryl substituted derivatives of this compound show potential for OLEDs due to their impact on thermal properties and electroluminescence ability (Choroba et al., 2019).
Crystal Structure Analysis : The crystal structure of a related compound, N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, shows a trans conformation with (pyridin-4-yl)methyl groups on both sides of the central plane (Nicolas-Gomez et al., 2014).
Microwave-accelerated Synthesis : The synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine fluorescine anion acceptor can be rapidly achieved using microwave heating conditions (Zhang & Zhang, 2017).
Molecular Electronics : The aggregation mechanism of dipyridinic derivatives on gold nanoparticles, influenced by their molecular shape, can aid in developing molecular electronics devices (Sánchez‐González et al., 2021).
Propiedades
IUPAC Name |
4-(6-pyridin-4-ylnaphthalen-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-19-14-18(16-7-11-22-12-8-16)2-4-20(19)13-17(1)15-5-9-21-10-6-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFCQYVWDOGEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC=NC=C3)C=C1C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2'-((4,4''-Diformyl-3,3''-dihydroxy-[1,1':4',1''-terphenyl]-2',5'-diyl)bis(oxy))diacetic acid](/img/structure/B8198711.png)

![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8198717.png)
![(3aS,8aR)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8198718.png)
![(3aS,8aR)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8198730.png)

![(3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8198739.png)
![(2'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198752.png)
![(2'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198761.png)